molecular formula C20H26O6 B15130092 Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside

Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside

Cat. No.: B15130092
M. Wt: 362.4 g/mol
InChI Key: FMKYMGOFTWEBLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside typically involves the protection of hydroxyl groups in mannopyranoside followed by allylation and benzylidene formation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxidized, reduced, or substituted mannopyranosides .

Mechanism of Action

The mechanism of action of Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside involves its interaction with specific molecular targets, primarily through its hydroxyl and allyl groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation . The pathways involved often include carbohydrate metabolism and molecular recognition processes .

Properties

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

6-methoxy-2-phenyl-7,8-bis(prop-2-enoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

InChI

InChI=1S/C20H26O6/c1-4-11-22-17-16-15(25-20(21-3)18(17)23-12-5-2)13-24-19(26-16)14-9-7-6-8-10-14/h4-10,15-20H,1-2,11-13H2,3H3

InChI Key

FMKYMGOFTWEBLP-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)OCC=C

Origin of Product

United States

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